molecular formula C11H11NO4 B1412847 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one CAS No. 1417574-80-1

4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one

Cat. No. B1412847
CAS RN: 1417574-80-1
M. Wt: 221.21 g/mol
InChI Key: CBINOWHQFCFRSF-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one is a compound belonging to the class of nitroalkenes. It is an organic compound with the molecular formula C9H9NO3, and a molecular weight of 181.16 g/mol. The compound is used in scientific research and has a wide range of applications.

Scientific Research Applications

Crystal Structures and Biological Activity

  • The compound 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one is a part of the 1,3-Enyne structural motifs which are crucial in organic synthesis. These motifs are found in natural products, some exhibiting cytotoxic and antitumor properties as antibiotics. Specifically, 4-(2-methoxyphenyl)-1,1-diphenylbut-1-en-3-yne, a compound closely related to the target compound, was investigated for its crystal structure. It demonstrated antibacterial and antifungal activities, particularly inhibiting the growth of Aspergillus niger (Pineda, Arias, & Cabezas, 2020).

Catalysis in Organic Synthesis

  • In a study focusing on catalytic properties, polystyrene-bound 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts were synthesized and characterized. The catalysts were utilized in Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones for the synthesis of Warfarin and its analogs, showcasing the compound's application in facilitating important organic reactions (Alonzi et al., 2014).

Microbial Bioreduction Studies

  • The compound was involved in studies of bioreduction by microorganisms like Saccharomyces cerevisiae and Geotrichum candidum. Enones similar to 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one were reduced by these microorganisms, demonstrating the compound's relevance in microbial bioreduction research (Paula, Zampieri, Rodrigues, & Moran, 2013).

Photooxidation Studies

  • The compound is closely related to 4-[(2E)-1-methylbut-2-en-1-yl]phenylnitroso oxide, which was studied for its photooxidation properties. The research explored the electronic spectra, kinetic regularities, and the decay mechanisms of the compound's isomeric forms, contributing to a deeper understanding of photooxidation processes in similar compounds (Chainikova et al., 2013).

Quantum Chemical Insights

  • A study on diversely functionalized unsymmetrical mono-carbonyl curcuminoids, related to 4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one, was conducted. It focused on characterizing the compounds using various spectroscopic techniques and understanding their quantum chemical aspects, such as geometric parameters, nonlinear optical properties, and molecular stability, offering insights into the compound's electronic and photophysical properties (Khalid et al., 2020).

Domino Cycloaddition Reactions

  • The compound was part of a study on domino (4+2)/(4+2)/(3+2) cycloaddition reactions. It was shown that 2-Methoxybuta-1,3-diene reacts under specific conditions to give highly functionalized polycyclic nitroso acetals, indicating its role in complex chemical synthesis processes (van Berkom et al., 2003).

properties

IUPAC Name

4-(2-methoxyphenyl)-3-nitrobut-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-8(13)10(12(14)15)7-9-5-3-4-6-11(9)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBINOWHQFCFRSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=CC=C1OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 126969478

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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